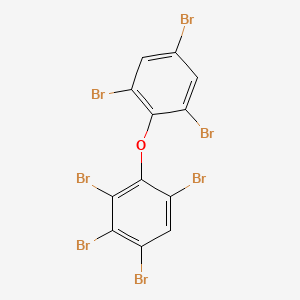

Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-

Übersicht

Beschreibung

Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- is a brominated aromatic compound with the molecular formula C12H3Br7O. This compound is characterized by the presence of multiple bromine atoms attached to the benzene ring, making it a highly brominated derivative of benzene. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- typically involves the bromination of benzene derivatives. One common method is the bromination of 1,2,3,5-tetrabromobenzene with 2,4,6-tribromophenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) to facilitate the bromination process. The reaction conditions include maintaining a low temperature to prevent over-bromination and ensuring an inert atmosphere to avoid unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reactions are carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: Products include less brominated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Flame Retardant Applications

Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- is predominantly used in the production of flame-retardant materials. Its high bromine content enhances its fire-resistant properties, making it suitable for:

- Electrical and Electronic Equipment : It is widely used in circuit boards and casings to prevent ignition and reduce flammability .

- Textiles : Incorporated into fabrics to improve fire resistance in clothing and upholstery .

- Building Materials : Used in insulation materials and coatings to enhance fire safety in construction .

Environmental Considerations

The environmental impact of brominated flame retardants is a significant concern. Studies indicate that these compounds can bioaccumulate and may have endocrine-disrupting effects. Regulatory bodies are increasingly scrutinizing their use:

- Persistence in the Environment : The compound has been noted for its long-term persistence in ecosystems, raising concerns about its accumulation in wildlife .

- Regulatory Actions : Various jurisdictions are implementing stricter regulations on the use of brominated flame retardants due to potential health risks .

Case Study 1: Flame Retardant Efficacy

A study evaluated the effectiveness of benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- in reducing the flammability of polyurethane foams used in furniture. The results indicated a significant reduction in flame spread and smoke production compared to untreated foams.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of brominated flame retardants revealed that this compound was detected in sediment samples from urban waterways. The study highlighted the need for improved waste management practices to mitigate environmental contamination.

Wirkmechanismus

The mechanism of action of Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with electron-rich sites in biological molecules, leading to inhibition or activation of specific pathways. The compound’s high bromine content also contributes to its ability to disrupt cellular processes and induce oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2,4,5-Tetrabromobenzene

- 2,3,5,6-Tetrabromobenzene

- Hexabromobenzene

- 1,2,4,5-Tetrabromo-3-(2,4,6-tribromophenoxy)benzene

Uniqueness

Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- is unique due to its specific arrangement of bromine atoms and the presence of the tribromophenoxy group. This unique structure imparts distinct chemical properties, making it valuable in various research applications. Compared to other similar compounds, it offers a higher degree of bromination and a different reactivity profile, which can be advantageous in specific chemical and biological studies.

Biologische Aktivität

Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- (CAS Number: 446255-22-7) is a brominated compound that has garnered attention for its potential biological activity and environmental impact. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H3Br7O

- Molecular Weight : 722.48 g/mol

- Density : 2.643 g/cm³

- Solubility : Insoluble in water (6.2E -6 g/L at 25°C)

- Flash Point : 249°C

Brominated compounds like Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- are known for their endocrine-disrupting properties. They can interfere with hormonal systems by mimicking or blocking hormones and disrupting metabolic pathways.

- Endocrine Disruption : Studies have shown that brominated flame retardants can bind to transthyretin (TTR), inhibiting thyroid hormone transport and disrupting thyroid function .

- Toxicity Profiles : The compound has been associated with various toxicological effects including:

In Vitro and In Vivo Studies

Research has demonstrated the following key findings regarding the biological activity of this compound:

- In Vitro Studies : Assays using liver microsomes from humans and rats indicate significant metabolic activity leading to the formation of toxic metabolites. For instance, exposure to related brominated compounds resulted in the production of 2,4,6-Tribromophenol (TBP), a known toxicant .

- In Vivo Studies : Animal studies have shown that exposure to high doses of related compounds can lead to elevated levels of TBP in tissues. For example, rats exposed to tetrabromobisphenol A showed significant accumulation in liver tissues .

Case Studies

-

Case Study on Neurotoxicity :

A study investigated the neurotoxic effects of various brominated compounds including Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- on zebrafish embryos. The results indicated developmental delays and increased mortality rates at higher concentrations . -

Reproductive Toxicity Assessment :

Research evaluating reproductive outcomes in rats exposed to brominated flame retardants found a correlation between exposure levels and adverse reproductive health outcomes. The study highlighted disruptions in hormonal balance leading to decreased fertility rates .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H3Br7O |

| Molecular Weight | 722.48 g/mol |

| Density | 2.643 g/cm³ |

| Solubility | Insoluble (6.2E -6 g/L) |

| Flash Point | 249°C |

| Endocrine Disruption Potential | High |

| Neurotoxic Effects | Confirmed |

| Reproductive Toxicity | Confirmed |

Eigenschaften

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-4-1-6(15)11(7(16)2-4)20-12-8(17)3-5(14)9(18)10(12)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDCZVAQPRXHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448655 | |

| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117948-63-7 | |

| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117948637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',6,6'-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46U2YS376C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.